2-[acetyl(cyclopropyl)amino]-N-(3-chloro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide
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Overview
Description
2-[acetyl(cyclopropyl)amino]-N-(3-chloro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[acetyl(cyclopropyl)amino]-N-(3-chloro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[acetyl(cyclopropyl)amino]-N-(3-chloro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-[acetyl(cyclopropyl)amino]-N-(3-chloro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[acetyl(cyclopropyl)amino]-N-(3-chloro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[acetyl(cyclopropyl)amino]-N-(3-chloro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide
- This compound
Uniqueness
The uniqueness of This compound lies in its specific structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H18ClN3O3S |
---|---|
Molecular Weight |
379.9 g/mol |
IUPAC Name |
2-[acetyl(cyclopropyl)amino]-N-(3-chloro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H18ClN3O3S/c1-9-15(25-17(19-9)21(10(2)22)12-5-6-12)16(23)20-11-4-7-14(24-3)13(18)8-11/h4,7-8,12H,5-6H2,1-3H3,(H,20,23) |
InChI Key |
FPQWYRGYPWDVPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N(C2CC2)C(=O)C)C(=O)NC3=CC(=C(C=C3)OC)Cl |
Origin of Product |
United States |
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